molecular formula C40H65N3O5S B13848004 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine

3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine

Cat. No.: B13848004
M. Wt: 700.0 g/mol
InChI Key: ISSYWEGUXYBABV-LDCGFPBRSA-N
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Description

3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine: is a complex organic compound with the molecular formula C40H65N3O5S and a molecular weight of 700.03 g/mol . This compound is a derivative of solanidine, a steroidal alkaloid, and is biotinylated, meaning it has a biotin moiety attached to it. Biotinylation is often used in biochemical applications to facilitate the study of protein interactions and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves multiple steps, starting with the preparation of solanidine. The biotinylation process typically involves the reaction of solanidine with a biotinylation reagent under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts such as N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin with high affinity, facilitating the study of protein interactions. The solanidine core may interact with various biological pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Steroids: Compounds like biotinylated cholesterol or biotinylated testosterone.

    Steroidal Alkaloids: Compounds like solasodine or tomatidine.

Uniqueness

3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine is unique due to its combination of a steroidal alkaloid core and a biotin moiety. This dual functionality allows it to be used in a variety of biochemical applications, making it a versatile tool in scientific research .

Properties

Molecular Formula

C40H65N3O5S

Molecular Weight

700.0 g/mol

IUPAC Name

(4S)-4-[2-[2-[2-[2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]ethoxy]ethoxy]ethoxy]ethyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C40H65N3O5S/c1-25-5-8-33-26(2)36-34(43(33)23-25)22-31-29-7-6-27-21-28(9-12-39(27,3)30(29)10-13-40(31,36)4)48-20-19-47-18-17-46-16-15-45-14-11-35-37-32(24-49-35)41-38(44)42-37/h6,25-26,28-37H,5,7-24H2,1-4H3,(H2,41,42,44)/t25-,26+,28-,29+,30-,31-,32?,33+,34-,35-,36-,37?,39-,40-/m0/s1

InChI Key

ISSYWEGUXYBABV-LDCGFPBRSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCOCCOCCOCC[C@H]7C8C(CS7)NC(=O)N8)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCOCCOCCOCCC7C8C(CS7)NC(=O)N8)C)C)C

Origin of Product

United States

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